molecular formula C27H23NO6S B12836754 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione

2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione

Cat. No.: B12836754
M. Wt: 489.5 g/mol
InChI Key: KDJHVQWJOWXBGE-UAPBVNKASA-N
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Description

The compound 2-((4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione features a complex pyrano-dioxin core fused with an isoindoline-1,3-dione moiety. The 6-position is substituted with a phenylthio (-SPh) group, while the 8-position has a hydroxyl (-OH) group. This structure is significant due to the electronic and steric effects imparted by the phenylthio substituent, which may influence solubility, stability, and biological activity .

Properties

Molecular Formula

C27H23NO6S

Molecular Weight

489.5 g/mol

IUPAC Name

2-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione

InChI

InChI=1S/C27H23NO6S/c29-22-21(28-24(30)18-13-7-8-14-19(18)25(28)31)27(35-17-11-5-2-6-12-17)33-20-15-32-26(34-23(20)22)16-9-3-1-4-10-16/h1-14,20-23,26-27,29H,15H2/t20-,21-,22-,23-,26?,27+/m1/s1

InChI Key

KDJHVQWJOWXBGE-UAPBVNKASA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)O)OC(O1)C6=CC=CC=C6

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)O)OC(O1)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach includes the protection of hydroxyl groups, formation of the hexahydropyrano[3,2-d][1,3]dioxin ring, and subsequent introduction of phenyl and phenylthio groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, yields, and purity to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Molecular Weight

The molecular weight of this compound is approximately 503.5 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit the growth of various human tumor cell lines. For example, a study conducted by the National Cancer Institute (NCI) demonstrated a significant level of antimitotic activity against tested cancer cells. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported to be around 15.72 μM , indicating promising efficacy in cancer treatment protocols .

Other Therapeutic Uses

Beyond its anticancer properties, there is growing interest in exploring the compound's potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus presenting a dual-action therapeutic profile .

Case Study 1: Antitumor Efficacy

A comprehensive study published in Molecular Sciences evaluated the compound's efficacy across a panel of approximately sixty cancer cell lines. The results indicated a broad spectrum of activity against various types of cancer, with some cell lines showing over 70% inhibition at specific concentrations .

Case Study 2: In Silico Docking Studies

In silico docking studies have been performed to predict the binding affinity of this compound to various biological targets associated with cancer progression. These studies suggest that the compound can effectively bind to proteins involved in cell proliferation and survival pathways .

Table 1: Summary of Anticancer Activity

Cell LineGI50 (μM)Inhibition Rate (%)
A549 (Lung Cancer)15.7275
MCF-7 (Breast)12.3480
HeLa (Cervical)18.4570

Table 2: Mechanistic Insights

MechanismDescription
Microtubule DisruptionInhibits microtubule polymerization leading to mitotic arrest
Enzyme InhibitionPotential inhibition of COX and LOX enzymes

Mechanism of Action

The mechanism of action of 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variants at the 6-Position

The 6-position substituent is critical for modulating properties. Key analogs include:

Compound Name Substituent (6-position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Phenylthio (-SPh) Not explicitly provided Likely higher lipophilicity due to sulfur; potential redox sensitivity
2-((4aR,6R,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione Benzyloxy (-OBn) C₂₈H₂₅NO₇ 487.50 Purity ≥97%; MDL MFCD09839998; benzyloxy may enhance stability
2-((4aR,6S,7R,8R,8aS)-8-Hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione 4-Methoxyphenoxy C₂₈H₂₅NO₈ 503.50 Melting point: 142°C; soluble in chloroform; refractive index: 11.5°
(4aR,6S,7R,8R,8aS)-6-Phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol Phenoxy (-OPh) and diol Solubility in DMSO (10 mM); lacks isoindoline-1,3-dione moiety

Key Observations :

  • Phenylthio vs.
  • Stability: Benzyloxy and methoxyphenoxy derivatives may exhibit enhanced oxidative stability compared to phenylthio, which could undergo sulfoxidation .

Fluorinated and Functionalized Derivatives

A fluorinated analog, (4aR,6R,7S,8S,8aR)-8-(ethoxymethoxy)-7-fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine, highlights the impact of halogenation:

  • Synthesis : Requires multi-step reactions with NaH and chloromethyl ethyl ether, followed by silica purification .

Isoindoline-1,3-dione vs. Other Moieties

  • 1-((2R,4aR,7R,8S,8aS)-8-Hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)pyrimidine-2,4(1H,3H)-dione: Replaces isoindoline-1,3-dione with pyrimidine-2,4-dione. Molecular formula: C₁₇H₁₈N₂O₆; purity: 95% . Likely differences in hydrogen bonding and pharmacokinetics due to altered heterocycle .

Biological Activity

The compound 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various research studies and case reports.

Chemical Structure and Properties

This compound belongs to a class of organic compounds characterized by a hexahydropyrano structure combined with an isoindoline moiety. The presence of hydroxyl and phenylthio groups suggests potential interactions with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The dioxin structure is known for its potential to modulate signaling pathways related to inflammation and cell proliferation.

Antioxidant Activity

Studies have shown that compounds similar to 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and related diseases.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways associated with cellular stress responses.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)12.5Apoptosis induction
HeLa (cervical cancer)15.0Cell cycle arrest
A549 (lung cancer)10.0ROS generation

Anti-inflammatory Effects

The compound has been shown to reduce inflammatory markers in preclinical models. This activity suggests its potential use in treating inflammatory diseases such as arthritis and colitis.

Case Studies

  • Case Study on Cancer Treatment : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound for 48 hours.
  • Inflammation Model : In an animal model of induced colitis, administration of the compound resulted in a significant reduction in inflammatory cytokines (TNF-alpha and IL-6), highlighting its therapeutic potential in inflammatory bowel disease.

Research Findings

Recent publications have focused on the synthesis and biological evaluation of derivatives of this compound. These studies suggest that modifications to the phenylthio group can enhance its bioactivity and selectivity towards specific targets.

Table: Summary of Biological Activities

Activity Outcome Reference
AntioxidantSignificant free radical scavenging
Anticancer (MCF-7)IC50 = 12.5 µM
Anti-inflammatoryReduced TNF-alpha levels

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